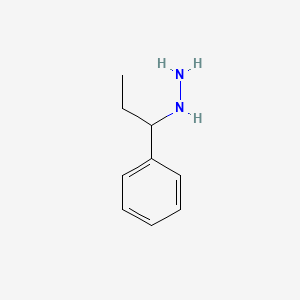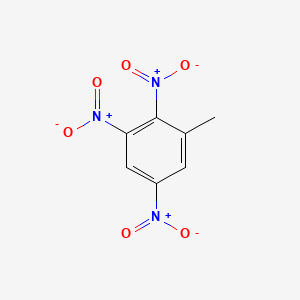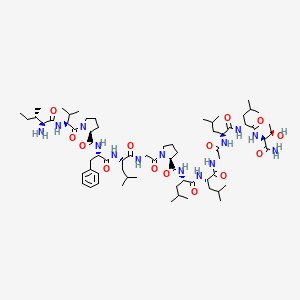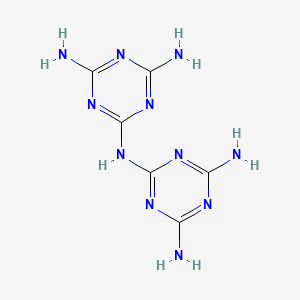
Mélamine
Vue d'ensemble
Description
Melam is a naturally occurring, water-soluble, low molecular weight compound found in the seeds of the plant species of the genus Melia azedarach (Meliaceae). This compound has been studied for its potential therapeutic properties and has been used in traditional medicine for centuries. Melam has a wide range of biochemical and physiological effects and can be used to treat various diseases and conditions.
Applications De Recherche Scientifique
Catalyse
La mélamine a été identifiée comme un candidat prometteur pour la catalyse en raison de sa plus grande surface lorsqu'elle est synthétisée en prismes rectangulaires nanométriques . Sa structure unique permet d'améliorer les réactions catalytiques, ce qui la rend adaptée à des processus comme la cyclo-addition du CO2 en carbonates cycliques .
Processus d'adsorption
La morphologie distinctive de la this compound en forme de prisme rectangulaire nanométrique la rend également idéale pour les processus d'adsorption . Cette application est particulièrement pertinente en science environnementale, où des matériaux d'adsorption efficaces sont essentiels pour éliminer les polluants.
Photocatalyse
Les matériaux dérivés de la this compound ont montré un potentiel important en photocatalyse. Ils ont été utilisés dans la photo-dégradation de la tétracycline, montrant leur capacité à décomposer les substances nocives sous l'exposition à la lumière .
Évolution de l'hydrogène
La recherche indique que le g-C3N4 dérivé de la this compound peut présenter une activité d'évolution de l'hydrogène considérablement supérieure à celle du g-C3N4 seul . Cette application est essentielle pour la production d'énergie durable, en particulier dans l'évolution de l'hydrogène solaire.
Fonctions optoélectroniques
Les cristaux d'hydrate de this compound ont été étudiés pour leurs fonctions optoélectroniques en raison de leur rendement quantique élevé de photoluminescence et de leur longue durée de vie de fluorescence retardée . Ces propriétés sont essentielles pour les applications dans les dispositifs électroluminescents et les capteurs.
Auto-assemblage supramoléculaire
En raison de sa grande stabilité et de sa bande interdite réglable, la this compound convient à l'auto-assemblage supramoléculaire . Cette application est importante dans le développement de matériaux avec une organisation moléculaire précise pour des applications technologiques avancées.
Capteurs électrochimiques
Les propriétés uniques de la this compound en font un matériau précieux pour les capteurs électrochimiques . Ces capteurs sont essentiels pour détecter les changements chimiques et sont largement utilisés dans divers secteurs, notamment la santé et la surveillance environnementale.
Ignifugeants
Les propriétés physicochimiques de la this compound lui permettent d'être utilisée comme ignifugeant . Cette application est cruciale pour améliorer la sécurité des matériaux en réduisant leur inflammabilité.
Mécanisme D'action
Target of Action
Melam, also known as 2,5,8-triamino-tri-s-triazine, is a complex molecule with a unique structure . It’s known that melam can interact with a variety of substances, including other organic compounds, through a series of chemical reactions .
Mode of Action
The mode of action of Melam involves a series of chemical reactions. Melam is known to undergo condensation reactions upon heating, with the elimination of ammonia (deamination) . Two schemes have been proposed for this condensation process . In one scheme, Melam acts as a trifunctional monomer, progressively condensing to give a product in which triazine rings are linked by --NH-- bridges . This process involves the formation of “melam” as an intermediate of condensation .
Biochemical Pathways
It’s known that melam can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Given its complex structure and reactivity, it’s likely that these properties would be influenced by factors such as the specific chemical environment and the presence of other compounds .
Result of Action
It’s known that melam can undergo a variety of chemical reactions, potentially leading to the formation of new compounds . These new compounds could have a variety of effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of Melam can be influenced by various environmental factors. For example, the specific chemical environment can affect the types of reactions Melam undergoes and the compounds it interacts with . Additionally, factors such as temperature can influence the rate and extent of these reactions .
Propriétés
IUPAC Name |
2-N-(4,6-diamino-1,3,5-triazin-2-yl)-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N11/c7-1-11-2(8)14-5(13-1)17-6-15-3(9)12-4(10)16-6/h(H9,7,8,9,10,11,12,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEZMSPGIPTEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)NC2=NC(=NC(=N2)N)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957156 | |
| Record name | 2,2'-Iminobis(4,6-diamino-1,3,5-triazine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3576-88-3 | |
| Record name | Melam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3576-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003576883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, N2-(4,6-diamino-1,3,5-triazin-2-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Iminobis(4,6-diamino-1,3,5-triazine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-iminobis[4,6-diamino-1,3,5-triazine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763B6VP74S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of melam?
A1: Melam is represented by the molecular formula [(H2N)2C3N3]2NH [, ], with a molecular weight of 252.23 g/mol.
Q2: How can spectroscopic techniques be used to characterize melam?
A2: Melam can be identified using a combination of spectroscopic techniques. Fourier-transform infrared spectroscopy (FTIR) reveals characteristic vibrational bands, while X-ray photoelectron spectroscopy (XPS) provides insights into its elemental composition and chemical bonding []. Solid-state NMR spectroscopy offers valuable information about its molecular structure and dynamics [, ].
Q3: How is melam formed?
A3: Melam is formed through the thermal condensation of melamine [, , , ]. It acts as an intermediate in the formation of more condensed products like melem and melon [, , , , ].
Q4: What role does ammonia pressure play in the synthesis of melam?
A4: Elevated ammonia pressure in autoclave reactions can favor the formation and isolation of melam. This approach allows for a closer examination of melam's condensation behavior, as highlighted in research on its transformation to melem [, ].
Q5: Can melam be purified?
A5: Research suggests that high-pressure pyrolysis might offer a route for melam purification. Studies have shown that melamine can be pyrolyzed into melam at high pressures, potentially leading to a purer product [].
Q6: What is the thermal stability of melam?
A6: Melam exhibits remarkable thermal stability, particularly under high pressure. Experiments have demonstrated its stable existence at temperatures up to 600 °C under a pressure of 5 GPa [].
Q7: What happens to melam at temperatures above 600 °C under high pressure?
A7: Above 600 °C under high pressure, melam undergoes further polymerization, potentially leading to the formation of s-triazine-based carbon nitride precursors [].
Q8: What are the potential applications of melam?
A8: Melam's primary applications stem from its role as a precursor to:
- Graphitic Carbon Nitride (g-C3N4): Melam serves as a crucial intermediate in the formation of g-C3N4, a material with promising photocatalytic applications [, ].
- Flame Retardants: Melam, along with melem and other melamine condensation products, contributes to the flame-retardant properties of melamine-based systems [, , , ].
Q9: How does melam contribute to the flame-retardant properties of materials?
A9: While the exact mechanism is complex, melam contributes to flame retardancy through several processes, including: * Char Layer Formation: It participates in condensation reactions, forming a protective char layer that inhibits further combustion []. * Sublimation: Melam can sublime at temperatures where other flame-retardant components are released, enhancing their effectiveness []. * Nitrogen Release: The thermal decomposition of melam releases nitrogen gas, which can dilute flammable gases and slow down combustion [, ].
Q10: Can melam be used in combination with other flame-retardant additives?
A10: Yes, melam is often used in conjunction with other flame retardants to enhance their effectiveness. For instance, it is incorporated into formulations containing metal hydroxides, organic phosphates, and other phosphorus-nitrogen compounds [].
Q11: What analytical techniques are employed to detect and quantify melam?
A11: Several analytical methods are available for melam analysis:
- Capillary Zone Electrophoresis (CZE): This technique, often coupled with UV or mass spectrometry detection, allows for the separation and identification of melamine impurities, including melam [].
Q12: What are the challenges associated with melam research?
A12: Despite its potential, melam research faces several challenges:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






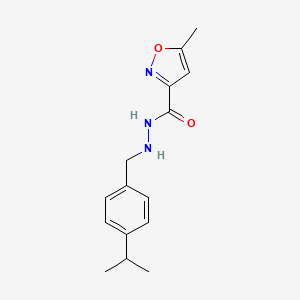
![1-[2-(2-Chlorophenyl)ethyl]hydrazine](/img/structure/B1618586.png)



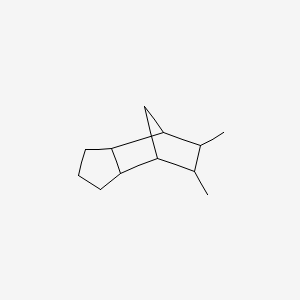
![4'-Acetamido-2-[(5-carbamoyl-2-chlorophenyl)azo]acetoacetanilide](/img/structure/B1618591.png)
